Fludarabine-13C2,15N
Description
Fludarabine-¹³C₂,¹⁵N is a stable isotope-labeled analog of Fludarabine, a purine nucleoside antimetabolite used clinically in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL). The incorporation of two ¹³C (carbon-13) and one ¹⁵N (nitrogen-15) isotopes into its molecular structure enables precise tracking of its pharmacokinetics, metabolic pathways, and drug-drug interaction studies in biomedical research. Isotopic labeling mitigates interference from endogenous compounds, enhancing the accuracy of mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses . This compound is primarily utilized as an internal standard in quantitative assays, ensuring compliance with regulatory guidelines for pharmaceutical development .
Properties
Molecular Formula |
C₈¹³C₂H₁₂FN₄¹⁵NO₄ |
|---|---|
Molecular Weight |
288.21 |
Synonyms |
9-β-D-Arabinofuranosyl-2-fluoro-9H-purin-6-amine-13C2,15N; 2-Fluoro-9-β-D-arabinofuranosyladenine-13C2,15N; 2-Fluoroadenine Arabinoside-13C2,15N; NSC 118218-13C2,15N; NSC 118218H-13C2,15N; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Compounds
The following table compares Fludarabine-¹³C₂,¹⁵N with structurally or functionally analogous isotope-labeled compounds, emphasizing isotopic composition, applications, and research insights:
*Molecular weight estimated based on isotopic substitution.
†Purity inferred from analogous compounds in evidence (e.g., Nitrofurazone-¹³C,¹⁵N₂ at 99.56% ).
Isotopic Advantages and Limitations
- Cost-Effectiveness: ¹⁵N is more economical than ¹³C, making dual-labeling (e.g., ¹³C₂,¹⁵N) a cost-efficient strategy for high-sensitivity studies .
- Sensitivity : While ¹⁵N has a low gyromagnetic ratio (γ) and natural abundance (0.37%), its long T₁ relaxation time (>10 minutes) in hyperpolarized (HP) NMR allows prolonged imaging windows in metabolic contrast agents. However, ¹³C provides superior sensitivity in MS due to higher natural abundance (1.1%) .
- Metabolic Tracing : Dual-labeled compounds like Fludarabine-¹³C₂,¹⁵N enable simultaneous tracking of carbon and nitrogen fluxes, critical for elucidating catabolic pathways in cancer cells .
Challenges in Isotope-Labeled Compound Utilization
- Sensitivity Constraints : ¹⁵N’s low NMR sensitivity limits its standalone use in metabolic imaging, necessitating complementary ¹³C labels for robust detection .
- Regulatory Compliance : High-purity standards (e.g., ≥99%) are mandated for pharmaceutical reference materials, requiring rigorous LC/MS and NMR validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
